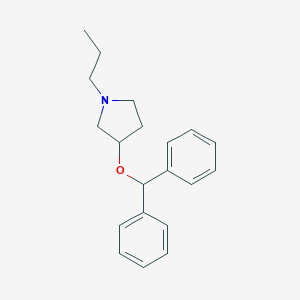
3-(Diphenylmethoxy)-1-propylpyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Diphenylmethoxy)-1-propylpyrrolidine, also known as WF-23, is a synthetic compound that belongs to the class of pyrrolidine derivatives. It has gained significant attention in recent years due to its potential application in scientific research.
Mécanisme D'action
The mechanism of action of 3-(Diphenylmethoxy)-1-propylpyrrolidine involves the inhibition of dopamine reuptake by binding to the dopamine transporter. This leads to an increase in dopamine levels in the brain, which can have various effects on behavior and mood.
Effets Biochimiques Et Physiologiques
Studies have shown that 3-(Diphenylmethoxy)-1-propylpyrrolidine can lead to an increase in locomotor activity and a decrease in anxiety-like behavior in animal models. It has also been found to have antidepressant-like effects in some studies. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(Diphenylmethoxy)-1-propylpyrrolidine in lab experiments include its high binding affinity for the dopamine transporter and its potential application in studying the dopamine system. However, its limited solubility in water and potential toxicity at high doses are some of the limitations that need to be considered.
Orientations Futures
Future research on 3-(Diphenylmethoxy)-1-propylpyrrolidine could focus on its potential application in the treatment of drug addiction and depression. Additionally, further studies could investigate the biochemical and physiological effects of this compound in different animal models and at different doses. The development of more soluble analogs of 3-(Diphenylmethoxy)-1-propylpyrrolidine could also be a future direction for research.
Méthodes De Synthèse
The synthesis of 3-(Diphenylmethoxy)-1-propylpyrrolidine involves the reaction of 1-(3-methoxyphenyl)-2-nitropropene with 1,3-diphenyl-2-chloropropane in the presence of zinc and acetic acid. The resulting compound is then reduced with hydrogen gas in the presence of palladium on carbon to obtain 3-(Diphenylmethoxy)-1-propylpyrrolidine.
Applications De Recherche Scientifique
3-(Diphenylmethoxy)-1-propylpyrrolidine has been studied for its potential application in various scientific research fields. It has been found to exhibit significant binding affinity for the dopamine transporter, making it a potential candidate for studying the dopamine system. Additionally, it has been studied for its potential application in the treatment of drug addiction and depression.
Propriétés
Numéro CAS |
102239-19-0 |
|---|---|
Nom du produit |
3-(Diphenylmethoxy)-1-propylpyrrolidine |
Formule moléculaire |
C20H25NO |
Poids moléculaire |
295.4 g/mol |
Nom IUPAC |
3-benzhydryloxy-1-propylpyrrolidine |
InChI |
InChI=1S/C20H25NO/c1-2-14-21-15-13-19(16-21)22-20(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-12,19-20H,2,13-16H2,1H3 |
Clé InChI |
AMFUILNWFICSTI-UHFFFAOYSA-N |
SMILES |
CCCN1CCC(C1)OC(C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canonique |
CCCN1CCC(C1)OC(C2=CC=CC=C2)C3=CC=CC=C3 |
Synonymes |
3-benzhydryloxy-1-propyl-pyrrolidine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



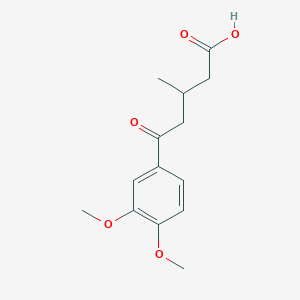
![2-[[5-[(1E)-2,6-dimethylhepta-1,5-dienyl]-3-hydroxy-3-methyloxolan-2-yl]methyl]-3,4-dihydroxycyclohex-2-en-1-one](/img/structure/B20801.png)
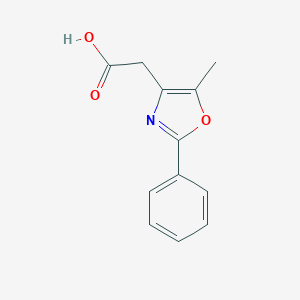
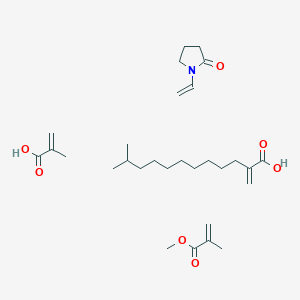
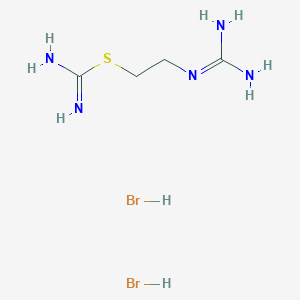
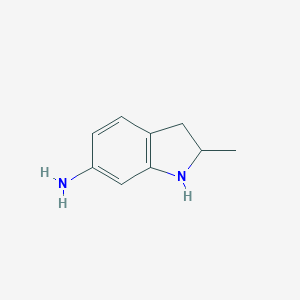
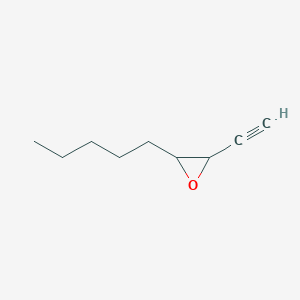
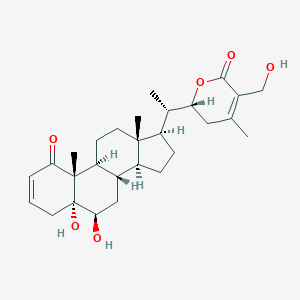
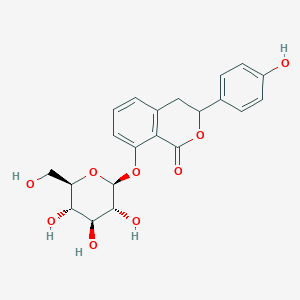
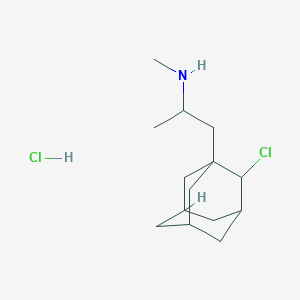
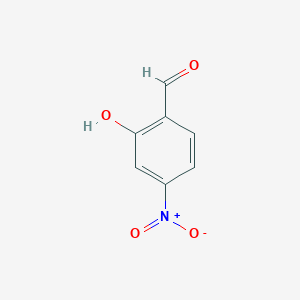
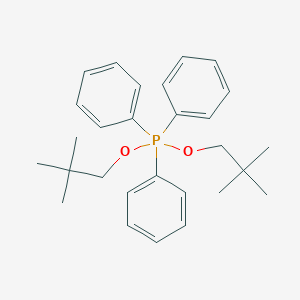
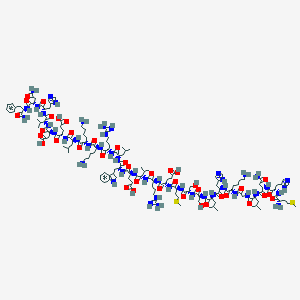
![Decyl 2-[4-(2-decoxy-2-oxoethyl)-1,4-dimethylpiperazine-1,4-diium-1-yl]acetate;dibromide](/img/structure/B20828.png)